molecular formula C30H51N9O8S B12526444 L-Alanyl-L-isoleucylglycyl-L-valyl-L-histidyl-L-methionyl-L-alanine CAS No. 800366-42-1

L-Alanyl-L-isoleucylglycyl-L-valyl-L-histidyl-L-methionyl-L-alanine

Cat. No.: B12526444
CAS No.: 800366-42-1
M. Wt: 697.8 g/mol
InChI Key: NPPNARRQJZTZLY-CTKXZHAQSA-N
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Description

L-Alanyl-L-isoleucylglycyl-L-valyl-L-histidyl-L-methionyl-L-alanine is a complex oligopeptide composed of seven amino acids: alanine, isoleucine, glycine, valine, histidine, methionine, and alanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-isoleucylglycyl-L-valyl-L-histidyl-L-methionyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves:

    Coupling: Each amino acid is coupled to the growing chain using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or similar reagents.

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like TFA.

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product. Additionally, large-scale production may utilize liquid-phase peptide synthesis (LPPS) for cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-isoleucylglycyl-L-valyl-L-histidyl-L-methionyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted or modified using specific reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or performic acid.

    Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: N-hydroxysuccinimide (NHS) esters for amine modifications.

Major Products Formed

    Oxidation: Methionine sulfoxide, methionine sulfone.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

L-Alanyl-L-isoleucylglycyl-L-valyl-L-histidyl-L-methionyl-L-alanine has diverse applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of biomaterials and drug delivery systems.

Mechanism of Action

The mechanism of action of L-Alanyl-L-isoleucylglycyl-L-valyl-L-histidyl-L-methionyl-L-alanine depends on its specific application. Generally, it interacts with molecular targets such as enzymes, receptors, or other proteins. The peptide can modulate biological pathways by binding to active sites or altering protein conformation, thereby influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-glutamine: A dipeptide used in dietary supplementation and parenteral nutrition.

    L-Valyl-L-alanine: Known for its sorption properties and thermal stability.

    L-Alanyl-L-valine: Studied for its interaction with organic compounds and water.

Uniqueness

L-Alanyl-L-isoleucylglycyl-L-valyl-L-histidyl-L-methionyl-L-alanine is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. Its combination of hydrophobic, hydrophilic, and sulfur-containing residues allows for versatile interactions in biological and chemical systems.

Properties

CAS No.

800366-42-1

Molecular Formula

C30H51N9O8S

Molecular Weight

697.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoic acid

InChI

InChI=1S/C30H51N9O8S/c1-8-16(4)24(39-25(41)17(5)31)28(44)33-13-22(40)38-23(15(2)3)29(45)37-21(11-19-12-32-14-34-19)27(43)36-20(9-10-48-7)26(42)35-18(6)30(46)47/h12,14-18,20-21,23-24H,8-11,13,31H2,1-7H3,(H,32,34)(H,33,44)(H,35,42)(H,36,43)(H,37,45)(H,38,40)(H,39,41)(H,46,47)/t16-,17-,18-,20-,21-,23-,24-/m0/s1

InChI Key

NPPNARRQJZTZLY-CTKXZHAQSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)N

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCSC)C(=O)NC(C)C(=O)O)NC(=O)C(C)N

Origin of Product

United States

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